2-Amino-3-chloro-5-(trifluoromethyl)pyridine

Catalog No.
S667427
CAS No.
79456-26-1
M.F
C6H4ClF3N2
M. Wt
196.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-chloro-5-(trifluoromethyl)pyridine

CAS Number

79456-26-1

Product Name

2-Amino-3-chloro-5-(trifluoromethyl)pyridine

IUPAC Name

3-chloro-5-(trifluoromethyl)pyridin-2-amine

Molecular Formula

C6H4ClF3N2

Molecular Weight

196.56 g/mol

InChI

InChI=1S/C6H4ClF3N2/c7-4-1-3(6(8,9)10)2-12-5(4)11/h1-2H,(H2,11,12)

InChI Key

WXNPZQIRDCDLJD-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1Cl)N)C(F)(F)F

Canonical SMILES

C1=C(C=NC(=C1Cl)N)C(F)(F)F

The exact mass of the compound 2-Amino-3-chloro-5-(trifluoromethyl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Amino-3-chloro-5-(trifluoromethyl)pyridine is a halogenated and trifluoromethylated pyridine derivative serving as a critical intermediate in the synthesis of specialized agrochemicals and pharmaceuticals. Its utility stems from the specific arrangement of the amino, chloro, and trifluoromethyl groups, which imparts a distinct reactivity profile essential for building complex, high-value molecules. This compound is primarily procured for multi-step syntheses where precise control over regioselectivity is paramount for achieving the desired final product structure and purity.

Substituting 2-Amino-3-chloro-5-(trifluoromethyl)pyridine with near analogs is often unviable in established manufacturing and research protocols. The absence of the 3-chloro group, as in 2-Amino-5-(trifluoromethyl)pyridine, removes a key reactive site for subsequent functionalization, preventing the formation of target structures. Replacing the 3-chloro with a 3-bromo substituent, while potentially increasing reactivity in some cross-coupling reactions, alters reaction kinetics and may require complete re-optimization of process conditions, impacting cost and scalability. Isomeric variants (e.g., with substituents at the 4- or 6-positions) will have fundamentally different electronic and steric properties, leading to incorrect regioselectivity in downstream reactions or a complete loss of biological activity in the final molecule. Therefore, for processes validated with this specific CAS number, direct substitution is not a reliable procurement strategy.

Essential Precursor for High-Value Agrochemicals, Including Fungicides

This compound is documented as a key intermediate for synthesizing protective fungicides like fluazinam and insecticides. The synthesis involves leveraging the specific 2-amino and 3-chloro positions for subsequent reactions. For example, a patented method describes reacting 2-amino-3-chloro-5-trifluoromethylpyridine with 2,6-difluorobenzoylisocyanate to produce N-(2,6-difluorobenzoyl)-N'-(3-chloro-5-trifluoromethyl-2-pyridyl)urea, an effective insecticide. Using an analog like 2-Amino-5-(trifluoromethyl)pyridine would fail to produce this structure as it lacks the necessary chlorine atom for the desired molecular framework.

Evidence DimensionPrecursor Suitability
Target Compound DataEstablished and patented use as a direct precursor for specific, named agrochemicals.
Comparator Or Baseline2-Amino-5-(trifluoromethyl)pyridine (des-chloro analog)
Quantified DifferenceQualitatively different; the comparator cannot form the target molecule.
ConditionsSynthesis of N-pyridylurea insecticides and fluazinam-type fungicides.

Procurement of this specific intermediate is non-negotiable for manufacturing certain patented, high-performance agrochemicals.

Enables Specific Regiochemistry in Multi-Step Pharmaceutical Synthesis

The unique substitution pattern of 2-amino-3-chloro-5-(trifluoromethyl)pyridine is critical for directing subsequent reactions in complex syntheses. For example, it is a documented starting material for AMPA receptor modulators and sphingosine-1-phosphate (S1P) receptor modulators. In these syntheses, the 2-amino group often serves as an anchor or directing group, while the 3-chloro position provides a specific site for cross-coupling or substitution. An isomeric comparator, such as a 6-chloro variant, would lead to a different final molecular geometry, likely resulting in a significant loss of biological activity, as receptor binding is highly sensitive to substituent placement.

Evidence DimensionRegiochemical Control
Target Compound DataEnables synthesis of specific 2,3,5-trisubstituted pyridine cores found in patented pharmaceutical modulators.
Comparator Or BaselineIsomeric analogs (e.g., 2-Amino-6-chloro-5-(trifluoromethyl)pyridine)
Quantified DifferenceDifferent regio-outcome, leading to incorrect final product isomer.
ConditionsMulti-step synthesis of receptor modulators for pharmaceutical applications.

For medicinal chemistry programs targeting specific receptor interactions, this isomer is required to achieve the correct molecular shape and biological function.

Defined Reactivity Profile for Process Development vs. Bromo-Analogs

In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the trend I > Br > Cl. While a bromo-analog like 2-amino-3-bromo-5-(trifluoromethyl)pyridine would be more reactive, this is not always desirable in process chemistry. The C-Cl bond of the target compound offers greater stability, allowing for selective reactions elsewhere on a molecule and requiring more specific (and often more controlled) catalytic conditions for activation. This moderate reactivity makes it a more process-friendly choice for large-scale syntheses where avoiding side reactions and controlling reaction rate is critical, justifying its selection over more reactive but potentially less selective bromo-analogs.

Evidence DimensionChemical Reactivity & Processability
Target Compound DataModerated reactivity of C-Cl bond allows for controlled, selective activation in cross-coupling.
Comparator Or Baseline2-Amino-3-bromo-5-(trifluoromethyl)pyridine (bromo-analog)
Quantified DifferenceC-Br bonds are generally more reactive and have lower bond dissociation energy than C-Cl bonds, leading to faster oxidative addition but potentially lower selectivity.
ConditionsPalladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

This compound provides a balance of reactivity and stability that is advantageous for controlled, large-scale manufacturing, potentially leading to higher process yields and purity compared to more reactive analogs.

Manufacturing of Patented Pyridyl-Based Fungicides and Insecticides

This compound is the specified starting material for established synthetic routes leading to high-value crop protection agents. Its use is critical when the final product's structure and efficacy depend on the precise 2-amino, 3-chloro, 5-trifluoromethyl substitution pattern for its mode of action.

Scaffold Development in Medicinal Chemistry for Receptor Antagonists

In drug discovery programs, particularly those targeting chemokine or other receptors, this building block provides the necessary isomeric purity and reactive handles to synthesize specific 2,3,5-trisubstituted pyridine libraries. Its structure is crucial for achieving the correct orientation of functional groups for potent receptor binding.

Controlled Synthesis of Complex Heterocyclic Systems

For multi-step syntheses requiring sequential functionalization, the moderate reactivity of the 3-chloro group is a process advantage. It allows chemists to perform reactions on other parts of the molecule before deliberately activating the C-Cl bond for a cross-coupling reaction, ensuring a controlled and predictable synthetic outcome.

XLogP3

2

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Irritant

Other CAS

79456-26-1

Wikipedia

3-Chloro-5-(trifluoromethyl)pyridin-2-amine

Dates

Last modified: 08-15-2023

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